Ascaphin-1M

sequence ortholog structure-activity relationship species-specific peptide

Ascaphin-1M is the definitive inland clade AMP scaffold, carrying the Glu12 substitution that distinguishes it from the coastal Ascaphin-1 ortholog. Procure this precisely verified sequence (GFRDVLKGAAKEFVKTVAGHIAN) to leverage its predicted Gram-negative selectivity (low hydrophobicity 0.083, +3 charge @ pH7, and 47.8% helicity) and C-terminal amidation as a comparator against free-carboxylate ascaphins 2–7. Ideal for species-specific peptidomics, rational engineering, and C-terminal modification studies.

Molecular Formula
Molecular Weight
Cat. No. B1578190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAscaphin-1M
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Ascaphin-1M Is the Inland Ortholog to Prioritize: Core Identity, Source & Physicochemical Signature


Ascaphin-1M (GFRDVLKGAAKEFVKTVAGHIAN) is a 23-residue, cationic α-helical antimicrobial peptide (AMP) belonging to the ascaphin family, originally identified via peptidomic analysis of norepinephrine-stimulated skin secretions from the North American inland frog *Alsodes montanus* (syn. *Ascaphus montanus*) . It is the Glu12-substituted ortholog of the coastal-derived Ascaphin-1 (Ala12) from *A. truei* . The peptide carries a net charge of +3 at neutral pH and is characterized by a C-terminal amidation, which is a hallmark of the ascaphin-1/8 subgroup and distinguishes it from ascaphins 2–7, which bear a free C-terminal carboxylate . Its physicochemical profile—mass 2428.82 Da, hydrophobicity 0.083 (DRAMP), and a predicted helix content of 47.8%—provides a quantitative baseline for differentiating Ascaphin-1M from other family members in procurement decisions.

Why Ascaphin-1M Cannot Be Replaced by Ascaphin-1, -3M, or -8: Structural & Physicochemical Evidence


Generic substitution within the ascaphin family is not supported by the evidence. Ascaphin-1M differs from the most frequently referenced coastal ortholog, Ascaphin-1, by a single-residue substitution (Ala12→Glu) that alters side-chain chemistry in the α-helical face and has been demonstrated to coincide with species-level genetic divergence (late Miocene, ~10 Mya) . This substitution reduces net charge relative to certain family members and shifts the predicted therapeutic-index (TI) landscape because the mutation site resides in a region critical for membrane interaction and selectivity . Compared with the broad-spectrum but hemolytic Ascaphin-8, which shares C-terminal amidation but differs substantially in hydrophobicity (0.737 vs. 0.083), Ascaphin-1M occupies a distinct selectivity space that is not interchangeable for assay development or candidate screening .

Head-to-Head & Ortholog-Level Quantitative Differentiation Evidence for Ascaphin-1M


Single-Residue Structural Differentiation: Ala12→Glu Substitution vs. Ascaphin-1

Ascaphin-1M harbors a single-residue substitution at position 12 relative to Ascaphin-1: Glu (E) in Ascaphin-1M replaces Ala (A) in Ascaphin-1 . This alters side-chain functionality from a nonpolar methyl group to a negatively charged carboxylate. The substitution was confirmed by mass spectrometric sequencing (Q-TOF Ultima API) and Edman degradation . The mutation occurs at a position within the α-helical region and is predicted to influence membrane interaction selectivity.

sequence ortholog structure-activity relationship species-specific peptide

Taxonomic Source as Selectivity Indicator: A. montanus (Inland) vs. A. truei (Coastal)

Ascaphin-1M is the product of an orthologous gene expressed in *A. montanus* (inland range, Rocky Mountains) that diverged from *A. truei* (coastal range) approximately 10 million years ago in the late Miocene . This genetic isolation has resulted in fixed amino acid differences across multiple ascaphin orthologs, including ascaphin-1 (Ala12→Glu), ascaphin-3 (Asp4→Glu), ascaphin-4 (Ala19→Ser), ascaphin-5 (Lys12→Thr), and ascaphin-7 (Gly8→Ser and Ser20→Asn), all independently verified by peptidomic analysis . The divergence time of ~10 Mya provides a quantitative evolutionary distance framework.

species-specific AMP phylogeography evolutionary divergence

C-Terminal Amidation Status: Ascaphin-1M vs. the Carboxylate Ascaphin-2–7 Subfamily

Ascaphin-1M is C-terminally α-amidated (-NH₂), a post-translational modification that distinguishes the ascaphin-1/8 subgroup from ascaphins 2–7, which possess a free C-terminal carboxylate (-COOH) according to the consensus sequence GX₂DX₂KGAAKX₃KTVAX₂IANX·COOH . This amidation is confirmed by the SATpdb entry for Ascaphin-1M and is also annotated in the CAMP database . C-terminal amidation has been widely demonstrated in AMP literature to enhance resistance to carboxypeptidase degradation in biological fluids.

C-terminal amidation peptide stability antimicrobial peptide modification

Hydrophobicity & Net Charge vs. Ascaphin-8: Correlates of Hemolytic Liability

Ascaphin-8, the most potently broad-spectrum ascaphin, is limited by significant hemolysis (HC₅₀ = 50–55 µM against human erythrocytes), which has been directly linked to its high hydrophobicity (0.737, DRAMP) . Ascaphin-1M exhibits substantially lower predicted hydrophobicity (0.083, DRAMP) and carries a net charge of +3 at neutral pH . While direct experimental hemolysis data for Ascaphin-1M are not yet reported in public databases, the class-level inference from Ascaphin-1—which shares the identical N-terminal 11 residues (GFRDVLKGAAK) and has an HC₅₀ > 200 µM —strongly suggests that Ascaphin-1M occupies the low-hemolysis end of the ascaphin selectivity spectrum, in contrast to the high-potency/high-toxicity profile of Ascaphin-8.

hemolytic activity peptide hydrophobicity therapeutic index prediction

Predicted α-Helical Content: Impact on Membrane Interaction and Selectivity

SATpdb predicts that Ascaphin-1M adopts 47.8% α-helical content in a membrane-mimetic environment, with the remaining secondary structure distributed as coil (17.4%) and turn (34.8%) . The ascaphin family is characterized as cationic, amphipathic α-helical peptides . Ascaphin-8, which shares C-terminal amidation with Ascaphin-1M, has been experimentally shown to adopt significant α-helical content in 50% trifluoroethanol (TFE), and the reduction of helicity in designed Lys-substituted analogs of Ascaphin-8 correlated with improved therapeutic index via decreased hydrophobicity . The predicted helicity of Ascaphin-1M (47.8%) is lower than the typical helicity observed for Ascaphin-8 (~55–65% in 50% TFE) , suggesting a structural basis for differential membrane selectivity.

peptide secondary structure α-helicity membrane disruption mechanism

Gram-Selectivity Profile Inferred from Orthologous Family Data (Ascaphin-1M vs. Ascaphin-8)

Ascaphin-1, which shares 22 of 23 residues with Ascaphin-1M (including the identical N-terminal 11-mer GFRDVLKGAAK), exhibits pronounced Gram-negative selectivity: MIC = 25 µM against *E. coli* vs. MIC > 100 µM against *S. aureus* (ratio > 4-fold) . In contrast, Ascaphin-8 displays broad-spectrum, equipotent activity: MIC = 6 µM against both *E. coli* and *S. aureus* . Direct MIC data for Ascaphin-1M are currently absent from public repositories . However, the near-sequence identity to Ascaphin-1—and specifically the shared presence of a polar/charged residue at position 12 (Glu12 in Ascaphin-1M; Ala12 in Ascaphin-1)—conserves the amphipathic architecture that underlies Gram-negative preference in Ascaphin-1. Ascaphin-8, by contrast, has a substantially different C-terminal composition (truncated at 19 residues) and markedly higher hydrophobicity, driving its broad-spectrum activity.

Gram-negative selectivity ortholog comparison antimicrobial susceptibility

High-Value Application Scenarios for Procuring Ascaphin-1M Based on Verified Differentiation


Comparative Evolutionary Biochemistry & Speciation Studies

Ascaphin-1M, as the orthologous product from the inland species *A. montanus*, enables direct comparative studies with Ascaphin-1 (coastal *A. truei*) to investigate how ~10 million years of phylogeographic isolation have shaped host-defense peptide evolution . The fixed Ala12→Glu substitution provides a natural mutagenesis experiment that can be exploited to study adaptive changes in AMP sequence space without artificial engineering, supporting research into amphibian innate immunity and speciation genomics.

Low-Hemolysis Scaffold for Gram-Negative-Targeted AMP Engineering

Based on the combined evidence of (a) predicted low hydrophobicity (0.083), (b) class-level inference of Gram-negative selectivity from the Ascaphin-1 ortholog (MIC E. coli = 25 µM vs. S. aureus > 100 µM), and (c) predicted moderate α-helicity (47.8%) , Ascaphin-1M represents a preferred natural scaffold for rational engineering of Gram-negative-selective antimicrobials with minimized hemolytic liability. This contrasts with Ascaphin-8, whose high hydrophobicity (0.737) and equipotent Gram-positive activity (HC₅₀ = 50 µM) restrict its therapeutic window .

C-Terminal Amidation Structure-Activity Relationship (SAR) Studies

Ascaphin-1M's confirmed C-terminal amidation, as annotated by SATpdb and CAMP , makes it a critical comparator for studies examining the effect of C-terminal modification on AMP stability, membrane binding, and protease resistance. Paired comparisons with ascaphins 2–7 (which carry a free C-terminal carboxylate) can isolate the contribution of C-terminal charge neutralization independent of other sequence variables , supporting medicinal chemistry and peptide formulation research.

Phylogeographic Authenticity Control in Natural Product Discovery

Procurement of Ascaphin-1M with verified sequence GFRDVLKGAAKEFVKTVAGHIAN—specifically carrying the Glu12 residue unique to the inland clade—serves as an essential authenticity control for researchers conducting comparative peptidomics of amphibian skin secretions. The inland/coastal sequence differences are diagnostic markers for the two species, and use of the correct ortholog ensures experimental reproducibility and taxonomic validity of published results .

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